methyl N'-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate
Overview
Description
Methyl N’-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate is a complex organic compound that features a unique combination of functional groups, including sulfonyl, phenyl, and carbamimidothioate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate typically involves the reaction of benzenesulfonyl chloride with a suitable carbamimidothioate precursor under basic conditions. Common bases used in this reaction include sodium hydride, potassium tert-butoxide, and triethylamine . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl N’-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenyl groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
Methyl N’-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of methyl N’-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor used in the synthesis of methyl N’-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate.
Phenylcarbamimidothioate: Another related compound with similar functional groups.
Sulfonamides: A class of compounds with similar sulfonyl functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research and industrial applications make it a valuable compound in the field of organic chemistry .
Properties
IUPAC Name |
methyl N'-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-21-15(16)17-14(12-8-4-2-5-9-12)18-22(19,20)13-10-6-3-7-11-13/h2-11H,1H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKCSEXVLIEUBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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